molecular formula C18H25N5O4 B2457725 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-(4-methylpiperazin-1-yl)acetamide CAS No. 1286697-78-6

2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-(4-methylpiperazin-1-yl)acetamide

Cat. No.: B2457725
CAS No.: 1286697-78-6
M. Wt: 375.429
InChI Key: HLMHEHWKAAASKJ-UHFFFAOYSA-N
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Description

2-(3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(4-methylpiperazin-1-yl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a dihydrobenzo[dioxin] ring, an imidazolidinone moiety, and a piperazine derivative, making it a subject of interest for researchers.

Properties

IUPAC Name

2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-(4-methylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O4/c1-20-4-7-22(8-5-20)19-17(24)13-21-6-9-23(18(21)25)14-2-3-15-16(12-14)27-11-10-26-15/h2-3,12H,4-11,13H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLMHEHWKAAASKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)NC(=O)CN2CCN(C2=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-(4-methylpiperazin-1-yl)acetamide typically involves multiple steps:

    Starting Materials: The synthesis begins with 2,3-dihydroxybenzoic acid, which undergoes alkylation of the phenolic hydroxyl group.

    Azidation and Curtius Rearrangement: The carboxylic acid group is converted to an azide, followed by Curtius rearrangement to form an isocyanate intermediate.

    Formation of Imidazolidinone: The isocyanate intermediate reacts with an appropriate amine to form the imidazolidinone ring.

    Piperazine Derivative Addition: The final step involves the addition of a 4-methylpiperazine derivative to complete the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of specific solvents, catalysts, and reaction conditions to minimize side reactions and simplify the isolation process .

Chemical Reactions Analysis

Types of Reactions

2-(3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(4-methylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

2-(3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(4-methylpiperazin-1-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-(4-methylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Biological Activity

The compound 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-(4-methylpiperazin-1-yl)acetamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

  • Dihydrobenzodioxin moiety : This part contributes to the compound's pharmacological properties.
  • Imidazolidinone ring : Known for its role in various biological interactions.
  • Piperazine group : Often associated with neuropharmacological activity.

The biological activity of this compound likely involves interactions with various molecular targets, including:

  • Enzymatic inhibition : It may inhibit specific enzymes related to disease processes.
  • Receptor modulation : The piperazine component can interact with neurotransmitter receptors, potentially affecting neurological pathways.

Research indicates that compounds similar to this one have shown activities against various cancer cell lines and may also exhibit anti-inflammatory properties .

Anticancer Activity

Recent studies have demonstrated that derivatives of benzodioxin compounds exhibit significant anticancer activity. For instance:

  • IC50 Values : In vitro studies have reported IC50 values indicating cytotoxicity against human cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer). For instance, certain derivatives showed IC50 values around 4.37 µM against HepG2 cells .
CompoundCell LineIC50 (µM)
This compoundHepG24.37
Similar DerivativeA5498.03

Antimicrobial Activity

Compounds with similar structural motifs have also been evaluated for their antimicrobial properties. Studies indicate that some derivatives possess activity against Gram-positive bacteria and fungi, highlighting their potential as therapeutic agents in treating infections .

Case Studies

Several case studies have highlighted the potential of compounds structurally related to this compound:

  • Study on Cancer Cell Lines :
    • A derivative was tested against various cancer cell lines showing promising anticancer effects with significant cell death at low concentrations.
  • Antimicrobial Evaluation :
    • Compounds were tested against Staphylococcus aureus and showed minimum inhibitory concentrations (MICs) suggesting effective antibacterial properties.

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for the preparation of this compound?

  • Methodological Answer : The compound’s synthesis likely involves acetylation of a benzodioxin-substituted imidazolidinone intermediate. A validated approach includes:

Acetylation : React the amine group of the 2,3-dihydro-1,4-benzodioxin-6-yl imidazolidinone intermediate with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the acetamide backbone.

Piperazine Conjugation : Couple the intermediate with 4-methylpiperazine via nucleophilic substitution under reflux in aprotic solvents (e.g., DMF or acetonitrile) .

  • Validation : Use TLC or HPLC to monitor reaction progress. Reference standards for related impurities (e.g., unreacted intermediates) should be synthesized and characterized .

Q. How is the compound characterized spectroscopically to confirm its structure?

  • Methodological Answer :

  • 1H/13C NMR : Confirm the benzodioxin aromatic protons (δ 6.5–7.0 ppm) and the methylpiperazine N–CH3 signal (δ 2.2–2.5 ppm). The imidazolidinone carbonyl appears at ~170 ppm in 13C NMR.
  • IR Spectroscopy : Validate the presence of amide C=O stretches (~1650–1680 cm⁻¹) and benzodioxin ether C–O–C bands (~1250 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Ensure molecular ion peaks align with the theoretical mass (C20H25N5O4: calc. 423.19 g/mol).

Q. What analytical techniques are recommended for purity assessment?

  • Methodological Answer :

  • HPLC : Use a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile (70:30 v/v) at 1.0 mL/min. Detect impurities at 254 nm .
  • Karl Fischer Titration : Quantify residual moisture (<0.5% w/w) to ensure stability during storage.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and reduce side products?

  • Methodological Answer :

  • Temperature Control : Perform the acetylation step at 0–5°C to minimize over-acetylation.
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2) to enhance coupling efficiency between the imidazolidinone and methylpiperazine .
  • DoE (Design of Experiments) : Use factorial design to optimize solvent polarity, stoichiometry, and reaction time. For example, acetonitrile may favor higher yields over DMF due to reduced side reactions.

Q. What strategies are employed for impurity profiling and quantification?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to heat (80°C), acid (0.1M HCl), and oxidative (3% H2O2) conditions. Analyze degradation products via LC-MS to identify labile functional groups (e.g., amide hydrolysis) .
  • Synthesis of Impurity Standards : Prepare potential impurities (e.g., deacetylated or demethylated analogs) as reference materials for spiking experiments .

Q. How can molecular docking studies predict the compound’s interaction with biological targets?

  • Methodological Answer :

Target Selection : Prioritize receptors with structural homology to known benzodioxin-binding proteins (e.g., serotonin or dopamine receptors).

Docking Software : Use AutoDock Vina or Schrödinger Suite for ligand-receptor simulations. Parameterize the compound’s partial charges using DFT calculations.

Validation : Compare docking scores with experimental IC50 values from enzyme inhibition assays .

Q. How to resolve discrepancies between computational predictions and experimental bioactivity data?

  • Methodological Answer :

  • Data Triangulation : Cross-validate computational results with SPR (Surface Plasmon Resonance) binding assays or ITC (Isothermal Titration Calorimetry) to measure actual binding affinities.
  • Conformational Analysis : Use MD (Molecular Dynamics) simulations to assess flexibility of the methylpiperazine group, which may adopt multiple binding poses .

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